![molecular formula C19H16ClN5S B2640132 1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251698-67-5](/img/structure/B2640132.png)
1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its systematic name, other names or identifiers, and its structural formula. The structure can give insights into the compound’s potential properties and reactivity.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved. It would also consider the efficiency and selectivity of the synthesis.Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would look at the reactions the compound can undergo, the conditions required for these reactions, and the products formed. It could also involve studying the mechanism of these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Structural Characterization and Crystallography
Research has focused on the synthesis and structural characterization of related compounds, demonstrating their potential in crystallography. For instance, isostructural compounds with similar frameworks have been synthesized, offering insights into their structural properties through crystal diffraction methods. These studies reveal the planarity and orientation of different phenyl groups within the molecules, contributing to the understanding of their chemical behavior and potential applications in material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Corrosion Inhibition
Derivatives of the compound have been evaluated for their performance as corrosion inhibitors, particularly against the corrosion of metals such as iron. Quantum chemical parameters and molecular dynamics simulations have been employed to predict their efficiency. These studies highlight the compound's potential in protecting metals from corrosion, making it relevant in industrial applications where metal preservation is crucial (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Antimicrobial Activities
Several studies have synthesized derivatives of this compound to test their antimicrobial properties. These efforts have resulted in the identification of compounds with moderate to potent antimicrobial activities against various bacterial and fungal strains. Such findings suggest the compound's derivatives as promising candidates for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis Techniques and Chemical Analysis
The synthesis of related compounds has been extensively studied, providing valuable information on the compound's versatility and adaptability in chemical reactions. These studies not only offer insights into the synthetic pathways but also highlight the compound's potential applications in creating various derivatives with desired properties. Characterization techniques such as NMR, FTIR, and mass spectrometry have been pivotal in understanding the structure and function of these derivatives (Ling, 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also consider how to handle, store, and dispose of the compound safely.
Future Directions
This would involve considering potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or reactivity.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5S/c1-11-3-8-15(12(2)9-11)16-10-26-19(22-16)17-18(21)25(24-23-17)14-6-4-13(20)5-7-14/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJAVZCJZMCNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

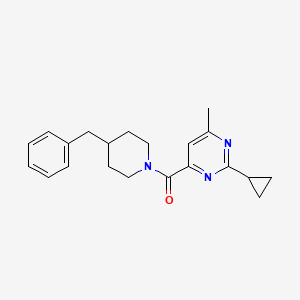
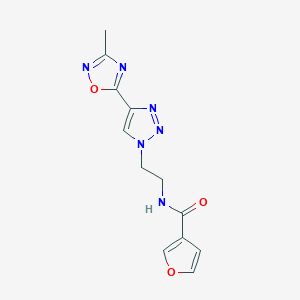
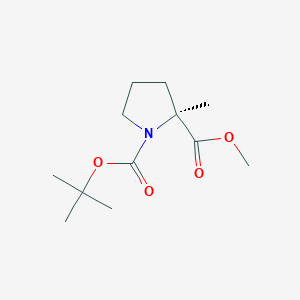
![Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate](/img/structure/B2640052.png)
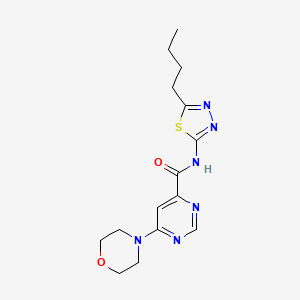
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2640059.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2640062.png)
![1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2640063.png)
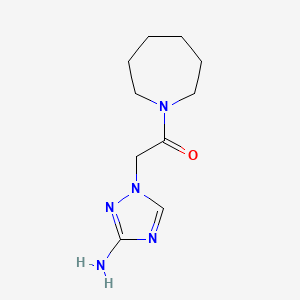
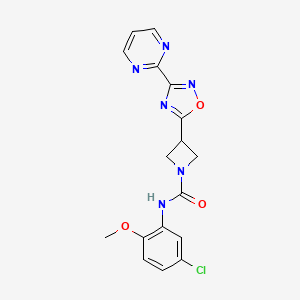
![N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2640068.png)
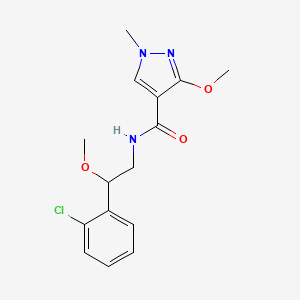
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2640071.png)